molecular formula C8H7N3O2 B1591941 Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate CAS No. 82523-07-7

Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate

Cat. No. B1591941
Key on ui cas rn: 82523-07-7
M. Wt: 177.16 g/mol
InChI Key: PTZVKSLCCQTAJE-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

Methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride (156.5 g, 0.62 mol), triethylamine (445.0 g, 4.4 mol, 7.0 mol eqv.), selenium dioxide (158.2 g, 1.43 mol, 2.3 mol eqv.), and polyphosphatesilyl ether (PPSE) (15.0 g) were added to CCl4 (1.5 L). The mixture was refluxed for 6 h. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was suspended in methanol (1.5 L), and triethylamine was added to adjust to pH 8. The brown solid was filtered and washed well with methanol. This brown solid (117.0 g) was recrystallized from hot DMF (2 L, 140° C.). The solution was filtered hot to remove black side products. Upon cooling to room temperature, the desired product crystallized out as a yellow solid (51.3 g, 47% yield, 95% pure). 1H NMR (DMSO-d6): δ 13.20 (br s, 1H), 9.02 (s, 1H), 8.58 (s, 1H), 8.31 (s, 1H), 3.89 (s, 3H); LCMS: Rt=1.33 min, and M+1=178.1 u/e.
Quantity
445 g
Type
reactant
Reaction Step One
Quantity
158.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[N:3]1[C:11]2[CH2:10][C@@H:9]([C:12]([O:14][CH3:15])=[O:13])[NH:8][CH2:7][C:6]=2[NH:5][CH:4]=1.C(N(CC)CC)C.[Se](=O)=O.CCOCC>C(Cl)(Cl)(Cl)Cl>[N:3]1[C:11]2[CH:10]=[C:9]([C:12]([O:14][CH3:15])=[O:13])[N:8]=[CH:7][C:6]=2[NH:5][CH:4]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
156.5 g
Type
reactant
Smiles
Cl.Cl.N1=CNC=2CN[C@@H](CC21)C(=O)OC
Name
Quantity
445 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
158.2 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
15 g
Type
reactant
Smiles
CCOCC
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
triethylamine was added
FILTRATION
Type
FILTRATION
Details
The brown solid was filtered
WASH
Type
WASH
Details
washed well with methanol
CUSTOM
Type
CUSTOM
Details
This brown solid (117.0 g) was recrystallized from hot DMF (2 L, 140° C.)
FILTRATION
Type
FILTRATION
Details
The solution was filtered hot
CUSTOM
Type
CUSTOM
Details
to remove black side products
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the desired product crystallized out as a yellow solid (51.3 g, 47% yield, 95% pure)

Outcomes

Product
Name
Type
Smiles
N1=CNC=2C=NC(=CC21)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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